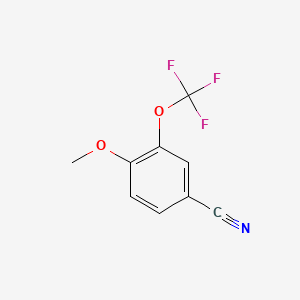

4-Methoxy-3-(trifluoromethoxy)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKKATZYULLWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a methoxybenzonitrile precursor. One common method involves the reaction of 4-methoxybenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The methoxy and trifluoromethoxy groups can be substituted under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base can facilitate substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-3-(trifluoromethoxy)benzonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various reaction pathways, including substitution and coupling reactions. Its trifluoromethoxy group contributes to enhanced electrophilicity, making it a valuable intermediate in synthesizing fluorinated compounds .

Biological Studies

This compound has been explored for its potential biological activities. In particular, it has been used to study enzyme interactions and metabolic pathways. The presence of the trifluoromethoxy group can influence the biological activity of synthesized compounds, making them suitable for antimicrobial studies. For instance, derivatives of this compound have shown significant inhibition against various microbial strains, indicating its potential in pharmaceutical applications .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing herbicides and other agrochemicals. The compound's ability to form stable intermediates allows for efficient large-scale synthesis processes that are economically viable .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Enhances electrophilicity |

| Biological Studies | Study of enzyme interactions and antimicrobial activity | Significant inhibition against microbes |

| Industrial Production | Production of specialty chemicals and herbicides | Economically viable large-scale synthesis |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized compounds derived from this compound. Various derivatives were tested against bacterial and fungal strains using well diffusion methods. Compounds with electron-donating groups showed enhanced activity, highlighting the importance of structural modifications on biological efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound to improve yield and purity. By adjusting reaction conditions and utilizing more efficient reagents, researchers achieved yields exceeding 90%. This optimization is crucial for industrial applications where cost-effectiveness is a priority .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry .

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The trifluoromethoxy (-OCF₃) group in this compound is less electron-withdrawing than a nitro (-NO₂) group but more than trifluoromethyl (-CF₃) due to the electronegative oxygen atom . This impacts its reactivity in nucleophilic substitution or cyclization reactions .

- Steric Influence : The meta-substituted trifluoromethoxy group introduces less steric hindrance compared to ortho-substituted analogs (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile), enabling higher yields in coupling reactions .

Key Research Findings

Reaction Yields and Stability

- Quinazoline Synthesis: In -Methoxy-3-(3-morpholinopropoxy)benzonitrile (a derivative) achieved a 98% yield in a nucleophilic substitution reaction, attributed to the electron-withdrawing nitrile and methoxy groups .

- Photocatalytic Fragmentation : 3-(Trifluoromethoxy)benzonitrile fragmented into fluorophosgene with 85% efficiency , whereas the target compound’s methoxy group may suppress this pathway due to increased stability .

Physicochemical Properties

Actividad Biológica

4-Methoxy-3-(trifluoromethoxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and applications in drug development, particularly focusing on its role as a GSK-3β inhibitor and other therapeutic potentials.

Chemical Profile

- Chemical Name: this compound

- CAS Number: 1261653-03-5

- Molecular Formula: C9H8F3NO2

- Molecular Weight: 221.16 g/mol

1. GSK-3β Inhibition

This compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's and cancer. The trifluoromethoxy group enhances the compound's ability to interact with the enzyme, improving its inhibitory potency.

Table 1: GSK-3β Inhibition Data

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group in the para position of the phenolic ring significantly enhances the biological activity of benzonitrile derivatives. SAR studies indicate that modifications to the aromatic system can lead to substantial changes in potency and selectivity towards biological targets.

Key Findings:

- The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and binding affinity.

- Substituents at different positions on the aromatic ring can modulate the compound's overall biological profile.

Case Study 1: Antiparasitic Activity

In a study focused on optimizing compounds for antiparasitic activity, derivatives of benzonitrile were evaluated for their effectiveness against Plasmodium falciparum. The modifications, including the addition of methoxy and trifluoromethoxy groups, were aimed at enhancing solubility and metabolic stability while maintaining high potency against malaria parasites.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that compounds with a trifluoromethoxy substitution could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-3-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves sequential functionalization of benzonitrile derivatives. For example, a nitration reaction using 70% HNO₃/H₂SO₄ (1:5 v/v) on intermediates like 4-methoxy-3-(3-morpholinopropoxy)benzonitrile yields nitro-substituted derivatives with ~84% efficiency. Optimization includes controlling temperature (<5°C during nitration) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Key Parameters to Monitor:

- Reaction time (excessive time may lead to over-oxidation).

- Acid concentration to avoid side reactions (e.g., demethylation).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine ¹H/¹³C NMR and 19F NMR for functional group validation. For example:

- 19F NMR (CDCl₃/CH₃CN) shows distinct trifluoromethoxy peaks at δ -58.68 ppm (ortho), -58.80 ppm (meta), and -58.48 ppm (para) .

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) detects impurities at <1% levels.

Critical Notes: - Avoid relying solely on supplier data; independent validation is essential, as commercial sources may lack analytical verification .

Advanced: What mechanisms explain the photocatalytic fragmentation of 4-(trifluoromethoxy)benzonitrile derivatives into fluorophosgene?

Methodological Answer:

Under visible-light irradiation with organic photosensitizers (e.g., eosin Y), single-electron reduction triggers C–O bond cleavage, releasing fluorophosgene (detected via NMR as carbonyl fluoride intermediates). Key steps:

Transient spectroscopy identifies charge-transfer complexes between the substrate and photosensitizer .

Kinetic isotope effects (e.g., D₂O vs. H₂O) reveal water-dependent equilibria in off-cycle pathways .

Experimental Design Tips:

- Use in situ IR spectroscopy to track fluorophosgene generation.

- Control solvent polarity to stabilize reactive intermediates.

Advanced: How do computational studies inform the adsorption behavior of benzonitrile derivatives on metal surfaces?

Methodological Answer:

Density Functional Theory (DFT) simulations reveal that the cyano group and trifluoromethoxy substituent dictate adsorption on Ag or Pd surfaces:

- Binding Energy Trends : Ag(111) > Pd(111) due to stronger π-backbonding interactions with the nitrile group .

- Orientation : The trifluoromethoxy group adopts a tilted configuration to minimize steric hindrance.

Validation Methods: - Compare simulated IR spectra with experimental Surface-Enhanced Raman Spectroscopy (SERS) data.

- Use Atomic Force Microscopy (AFM) to validate predicted molecular orientations .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Refrigerate at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .

- Stability Tests : Monitor via periodic TLC or GC-MS over 6 months. Hydrolysis products (e.g., carboxylic acids) indicate moisture ingress.

Contradictions in Evidence: - Some suppliers classify it as a "non-combustible solid" , while others emphasize refrigeration . Always confirm storage guidelines with experimental validation.

Advanced: How can researchers resolve contradictions in reported reaction yields for trifluoromethoxy-substituted benzonitriles?

Methodological Answer:

- Systematic Variable Screening : Use Design of Experiments (DoE) to isolate factors like solvent purity, catalyst loading, and oxygen sensitivity.

- Case Study : Photocatalytic fragmentation yields vary (54–84%) due to:

- Reproduce reactions under inert atmospheres (Ar/Na) and ultra-dry solvents.

Advanced: What strategies mitigate challenges in synthesizing regioisomerically pure derivatives?

Methodological Answer:

- Directed Ortho-Metalation : Use tert-butyllithium to selectively functionalize the methoxy-adjacent position .

- Chromatographic Separation : Employ flash chromatography (silica gel, hexane/EtOAc) to resolve ortho/meta/para isomers.

- Isomer-Specific Crystallization : Utilize differences in solubility (e.g., EtOH/water mixtures) for purification .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.